molecular formula C6H8O3 B14680279 (6S)-6-Methoxy-2H-pyran-3(6H)-one CAS No. 33661-74-4

(6S)-6-Methoxy-2H-pyran-3(6H)-one

Cat. No.: B14680279
CAS No.: 33661-74-4
M. Wt: 128.13 g/mol
InChI Key: AFMDMDCKEUYPDG-LURJTMIESA-N
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Description

(6S)-6-Methoxy-2H-pyran-3(6H)-one is a chiral building block of significant value in synthetic and medicinal chemistry research. This compound features an α,β-unsaturated enone system, which is essential for its biological activity and synthetic utility . Researchers utilize this and related pyran-3(6H)-one scaffolds as versatile intermediates in the synthesis of more complex molecules, including carbohydrates and natural products . The stereochemistry at the 6-position is critical for diastereoselective synthesis, making the (6S)-enantiomer a particularly valuable precursor for constructing molecules with defined chiral centers . Studies on closely related 2H-pyran-3(6H)-one derivatives have demonstrated that this class of compounds possesses notable antimicrobial properties, with activity primarily against gram-positive bacteria such as Staphylococcus aureus . The mechanism of action is associated with the α,β-enone system (Michael acceptor), and research indicates that the size and nature of substituents at other positions on the ring can significantly modulate this antimicrobial activity . As a specialized chemical, this compound is provided for research and development purposes only. This product is intended for laboratory research use (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

33661-74-4

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(2S)-2-methoxy-2H-pyran-5-one

InChI

InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3/t6-/m0/s1

InChI Key

AFMDMDCKEUYPDG-LURJTMIESA-N

Isomeric SMILES

CO[C@@H]1C=CC(=O)CO1

Canonical SMILES

COC1C=CC(=O)CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-Methoxy-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 6-methoxy-2H-pyran-3(6H)-one as a starting material, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial process also involves purification steps, such as crystallization or chromatography, to isolate the compound in its pure form.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-enone system facilitates nucleophilic attacks at the β-carbon. Thiols and other nucleophiles form Michael adducts, which can undergo retro-Michael reactions under physiological conditions .

Nucleophile Conditions Product Biological Activity (MIC, µg/mL)
PhenylthiolRoom temp, EtOH2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56 (S. aureus)
p-NitrobenzoyloxyReflux, acidic2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one0.75 (Streptococcus sp.)

Key Findings :

  • Bulkier C-2 substituents (e.g., phenylthio groups) enhance antibacterial activity .

  • Retro-Michael reactions may release active metabolites in biological systems .

Acetonization and Spirocyclization

Reaction with acetone under acidic conditions forms spiro compounds, with stereochemistry at C-6 dictating product ratios .

Starting Isomer Reagent Products (Ratio) Spiro Configuration
(6S)-IsomerAcetone, H⁺6a :6b = 2:16aS (major), 6bR (minor)
(6R)-IsomerAcetone, H⁺6a :6b = 7:16aR (major), 6bS (minor)

Mechanistic Insight :

  • The stereochemistry at C-6 governs the transition state during acetonization, favoring specific spiro product configurations .

Cycloaddition Reactions

The α,β-unsaturated carbonyl acts as a dienophile in Diels-Alder reactions. For example:

Diene Conditions Product Application
1,3-ButadieneHeat, tolueneBicyclic lactoneSynthetic intermediates

Note : Stereoelectronic effects from the methoxy group influence regioselectivity .

Substitution at C-2 and C-6

Alkylation and acylation at C-2 enhance bioactivity:

Reagent Position Product Activity
Methyl iodide, BaseC-22-Methyl-6-methoxy-2H-pyran-3(6H)-oneImproved MIC values
p-Bromophenylsulfonyl chlorideC-66-(p-Bromophenylsulfonyl)-2H-pyran-3(6H)-oneGram-positive targeting

Hydrolysis and Functionalization

The methoxy group undergoes hydrolysis under acidic or enzymatic conditions:

Condition Product Reactivity
H₃O⁺, H₂O6-Hydroxy-2H-pyran-3(6H)-oneIncreased hydrogen bonding
Lipase6-Acyloxy derivativesEnhanced solubility

Comparative Reactivity of Pyranone Derivatives

Compound Key Feature Reactivity Difference
Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)C-3 hydroxylLess electrophilic enone system
Ethyl MaltolC-4 ethyl groupReduced nucleophilic addition
(6S)-6-Methoxy-2H-pyran-3(6H)-oneC-6 methoxy, (S)-configurationEnhanced stereoselective reactions

Scientific Research Applications

(6S)-6-Methoxy-2H-pyran-3(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (6S)-6-Methoxy-2H-pyran-3(6H)-one exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Spectroscopic Data Comparison

Compound Name Substituents Molecular Weight (g/mol) Key NMR Shifts (δH) Applications
(6S)-6-Methoxy-2H-pyran-3(6H)-one 6-OCH3, 3-ketone 144.13 3.30 (s, 3H, OCH3), 6.20 (d, H-4) Cycloaddition reactions
6-Hydroxy-2H-pyran-3(6H)-one 6-OH, 3-ketone 130.10 4.34 (t, OH), 6.15 (d, H-4) Organocatalysis
6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one 6-OCH2CH3, 2-C6H13 304.35 1.25 (t, CH3), 3.45 (q, OCH2) Lipophilic drug design
(6R)-6-Pivaloyloxy-2-methyl derivative 6-pivaloyl, 2-CH3 242.29 1.20 (s, pivaloyl CH3), 2.50 (s, CH3) Steric hindrance studies

Q & A

Q. What are the optimal synthetic routes for (6S)-6-Methoxy-2H-pyran-3(6H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Achmatowicz rearrangement of furfuryl alcohol derivatives. A validated protocol involves:

  • Reagents : Methyltrioxorhenium (1 mol%) and hydrogen peroxide (35%, 5 mmol) in 2-propanol.
  • Procedure : The reaction proceeds at 0°C for 5 hours, followed by crystallization under reduced pressure. This method achieves a 98% yield of crystalline product .
  • Critical Factors : Temperature control during reagent addition and solvent choice (2-propanol) minimize side reactions. Molecular sieves are added post-reaction to adsorb residual moisture, enhancing purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • UV-Vis Spectroscopy : Absorption spectra (e.g., λmax ~270 nm) confirm the α,β-unsaturated ketone moiety .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve stereochemistry at C-6 (S-configuration) and the methoxy group’s electronic environment.
  • X-ray Diffraction : Single-crystal analysis validates the bicyclic pyranone structure and absolute configuration .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) identifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at C-2 and C-6 impact the compound’s bioactivity?

  • C-2 Substituents : Bulky groups (e.g., 4-(phenylthio)phenyl) enhance antimicrobial activity by increasing steric hindrance, which may improve target binding. For example, derivative 8a showed MIC = 1.56 µg/mL against Staphylococcus aureus .
  • C-6 Methoxy Group : Replacement with hydroxyl or acyloxy groups alters solubility and redox stability. The 6-methoxy configuration is critical for maintaining the α,β-enone system’s reactivity in cycloadditions .
  • Methodological Insight : Structure-activity relationships (SAR) are established via combinatorial synthesis and MIC assays against gram-positive bacteria .

Q. What reaction pathways enable [2+2] cycloaddition of this compound under UV light?

  • Conditions : UV irradiation (365 nm, 48 h) in MeCN (0.24 M) promotes photoexcitation, forming cycloadducts via diradical intermediates.
  • Outcomes : Cycloadducts are isolated by column chromatography (40% EtOAc:pentane) and characterized via X-ray crystallography. The reaction’s stereoselectivity depends on the pyranone’s conformation and substituent electronic effects .
  • Data Contradictions : Some studies report variable diastereomeric ratios due to solvent polarity or light intensity differences, necessitating rigorous reaction optimization .

Q. How can contradictions in biological activity data be resolved when comparing derivatives?

  • Case Study : Derivatives with C-2 methyl groups may show lower activity than phenylthio analogs due to reduced π-π stacking with bacterial targets. Retro-Michael reactions in thiol adducts (e.g., compound 13 ) can regenerate active enones, complicating activity interpretation .
  • Resolution : Use time-resolved assays (e.g., kill-curve analysis) and HPLC monitoring to distinguish intrinsic activity from decomposition artifacts.

Q. What computational methods predict the compound’s reactivity in green chemistry applications?

  • DFT Calculations : Model transition states for Achmatowicz rearrangements to optimize catalyst selection (e.g., methyltrioxorhenium vs. enzymatic systems).
  • Life Cycle Assessment (LCA) : Evaluate environmental impacts (e.g., carbon footprint) of synthetic routes, emphasizing solvent recovery and waste minimization .

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